

# Technical Support Center: Reducing Tablet Friability in Lactose Monohydrate-Based Formulations

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## Compound of Interest

Compound Name: Lactose(Monohydrate)

Cat. No.: B1180014

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Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to tablet friability in lactose monohydrate-based formulations.

## Frequently Asked Questions (FAQs)

**Q1:** What is tablet friability and why is it a critical quality attribute?

**A1:** Tablet friability is the tendency of a tablet to chip, crumble, or break during handling, packaging, and transportation. It is a critical quality attribute as excessive friability can lead to a loss of tablet mass, resulting in inaccurate dosage, and can compromise the aesthetic appearance and patient acceptability of the product.

**Q2:** What are the primary causes of high friability in lactose monohydrate-based tablets?

**A2:** High friability in lactose monohydrate tablets can stem from several factors, including:

- Insufficient Binder Concentration or Inappropriate Binder Selection: Binders are crucial for ensuring the cohesiveness of the tablet.
- Excessive Lubricant Levels: Over-lubrication can weaken the bonds between particles.
- Inadequate Compression Force: Tablets that are too soft will be more prone to breaking.

- Suboptimal Moisture Content: Moisture can act as a plasticizer, but too much or too little can be detrimental.
- Poor Powder Flow and Particle Size Distribution: This can lead to non-uniform tablet compression and weak spots.
- Processing Method: The choice between direct compression and granulation can significantly impact tablet strength.

Q3: How does lactose monohydrate's brittle nature contribute to friability?

A3: Lactose monohydrate is known for its brittle fracture behavior during compression. This means it tends to break into smaller fragments rather than deforming plastically. While this can aid in initial compaction, it can also lead to tablets that are prone to capping, lamination, and high friability if not properly formulated with other excipients that can impart plasticity, such as microcrystalline cellulose.[\[1\]](#)

Q4: Can increasing the compression force always solve high friability issues?

A4: Not necessarily. While increasing compression force generally leads to harder tablets with lower friability, excessive force can sometimes lead to other problems like capping or lamination, especially in formulations with poor cohesiveness.[\[2\]](#) There is an optimal range of compression force for each formulation that balances hardness and friability without introducing other defects.

Q5: What is the role of microcrystalline cellulose (MCC) in reducing the friability of lactose-based tablets?

A5: Microcrystalline cellulose (MCC) is often included in lactose-based formulations to reduce friability. MCC deforms plastically under compression, which complements the brittle fracture of lactose. This plastic deformation helps to form a more cohesive and robust tablet matrix, thereby increasing tablet hardness and reducing friability.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

## Troubleshooting Guides

### Issue 1: High Friability in a Direct Compression Formulation

**Symptoms:**

- Tablets are chipping or breaking easily.
- Friability values exceed the typical limit of 1%.
- Excessive powder is observed in the tablet container.

**Possible Causes and Solutions:**

| Possible Cause               | Recommended Solution  |
|------------------------------|---|
| Insufficient Binder          | Incorporate or increase the concentration of a suitable binder. Microcrystalline cellulose (MCC) is an excellent choice to add plasticity to the formulation. <a href="#">[3]</a> <a href="#">[6]</a> |
| Poor Powder Flowability      | Optimize the particle size distribution of the lactose and other excipients. Consider using a granulated grade of lactose designed for direct compression.  |
| Inadequate Compression Force | Gradually increase the compression force and monitor the effect on both tablet hardness and friability. Be cautious of over-compression which can lead to other defects. <a href="#">[8]</a>          |
| Over-lubrication             | Reduce the concentration of the lubricant (e.g., magnesium stearate) or the blending time. High levels of hydrophobic lubricants can weaken inter-particle bonding. <a href="#">[9]</a>               |

## Issue 2: Friability Increases After Granulation

**Symptoms:**

- Tablets produced from granulated lactose monohydrate show higher than expected friability.
- The granules themselves may appear soft or easily crushed.

Possible Causes and Solutions:

| Possible Cause                          | Recommended Solution   |
|---|--|
| Inadequate Binder in Granulation Fluid  | Increase the concentration of the binder (e.g., PVP K-30) in the granulating fluid to ensure stronger granule formation.   |
| Insufficient Wetting during Granulation | Ensure uniform distribution of the granulating fluid to avoid the formation of under-granulated, friable particles.  |
| Over-drying of Granules                 | Excessive drying can make granules brittle and lead to friable tablets. Optimize the drying process to achieve an ideal moisture content.  |
| High Proportion of Fines                | A high percentage of fine particles in the granulation can lead to poor compaction and higher friability. Optimize the milling process to achieve a more uniform particle size distribution. |

## Data Presentation

**Table 1: Effect of Compression Force on Tablet Hardness and Friability in a Lactose-Based Formulation**

| Compression Force (kN) | Tablet Hardness (N) | Friability (%) |
|------------------------|---------------------|----------------|
| 5                      | 50 ± 5              | 1.2 ± 0.2      |
| 10                     | 90 ± 7              | 0.8 ± 0.1      |
| 15                     | 130 ± 10            | 0.5 ± 0.1      |
| 20                     | 160 ± 12            | 0.3 ± 0.05     |

Note: Data is illustrative and will vary based on the specific formulation. Increasing compression force generally increases hardness and decreases friability.[\[8\]](#)

**Table 2: Influence of Lubricant (Magnesium Stearate) Concentration on Tablet Properties**

| Magnesium Stearate (%) | Tablet Hardness (N) | Friability (%) | Disintegration Time (min) |
|------------------------|---------------------|----------------|---------------------------|
| 0.25                   | 110 ± 8             | 0.6 ± 0.1      | 5 ± 1                     |
| 0.50                   | 105 ± 7             | 0.7 ± 0.1      | 6 ± 1                     |
| 1.00                   | 95 ± 6              | 0.9 ± 0.2      | 8 ± 2                     |
| 2.00                   | 80 ± 5              | 1.3 ± 0.3      | 12 ± 3                    |

Note: Data is synthesized from multiple sources and illustrative. Higher concentrations of magnesium stearate can lead to decreased hardness and increased friability and disintegration time.[9][10]

**Table 3: Impact of Moisture Content on Lactose Tablet Properties**

| Relative Humidity (RH) During Storage | Tensile Strength (MPa) | Friability (%) |
|---------------------------------------|------------------------|----------------|
| 33%                                   | 2.1                    | 0.8            |
| 58%                                   | 2.5                    | 0.6            |
| 75%                                   | 2.9                    | 0.4            |

Source: Adapted from studies on moisture sorption in lactose tablets. Increased moisture content, up to a certain point, can increase tensile strength and decrease friability.[11][12]

## Experimental Protocols

### Tablet Friability Test (USP <1216>)

Objective: To determine the physical strength of uncoated tablets when subjected to mechanical shock and abrasion.

Apparatus: Friabilator with a drum of specified dimensions.

Procedure:

- For tablets with a unit weight equal to or less than 650 mg, take a sample of whole tablets corresponding as near as possible to 6.5 g. For tablets with a unit weight of more than 650 mg, take a sample of 10 whole tablets.
- Carefully de-dust the tablets.
- Accurately weigh the tablet sample ( $W_{\text{initial}}$ ).
- Place the tablets in the friabilator drum.
- Rotate the drum 100 times at  $25 \pm 1$  rpm.
- Remove the tablets from the drum and carefully de-dust them again.
- Accurately weigh the tablets ( $W_{\text{final}}$ ).
- Calculate the percentage of weight loss using the following formula: Friability (%) =  $[(W_{\text{initial}} - W_{\text{final}}) / W_{\text{initial}}] * 100$

Acceptance Criteria: A maximum mean weight loss of not more than 1.0% is generally considered acceptable for most tablets.

## Tablet Hardness (Breaking Force) Test

Objective: To measure the force required to break a tablet in a diametral compression.

Apparatus: Tablet hardness tester.

Procedure:

- Place a single tablet between the platens of the hardness tester.
- Ensure the tablet is aligned correctly (usually diametrically for round tablets).
- Start the tester to apply a compressive force at a constant rate.

- Record the force (in Newtons or kiloponds) at which the tablet fractures.
- Repeat the test for a representative sample of tablets (typically 10) from the batch.
- Calculate the average hardness and standard deviation.

## Particle Size Analysis by Analytical Sieving

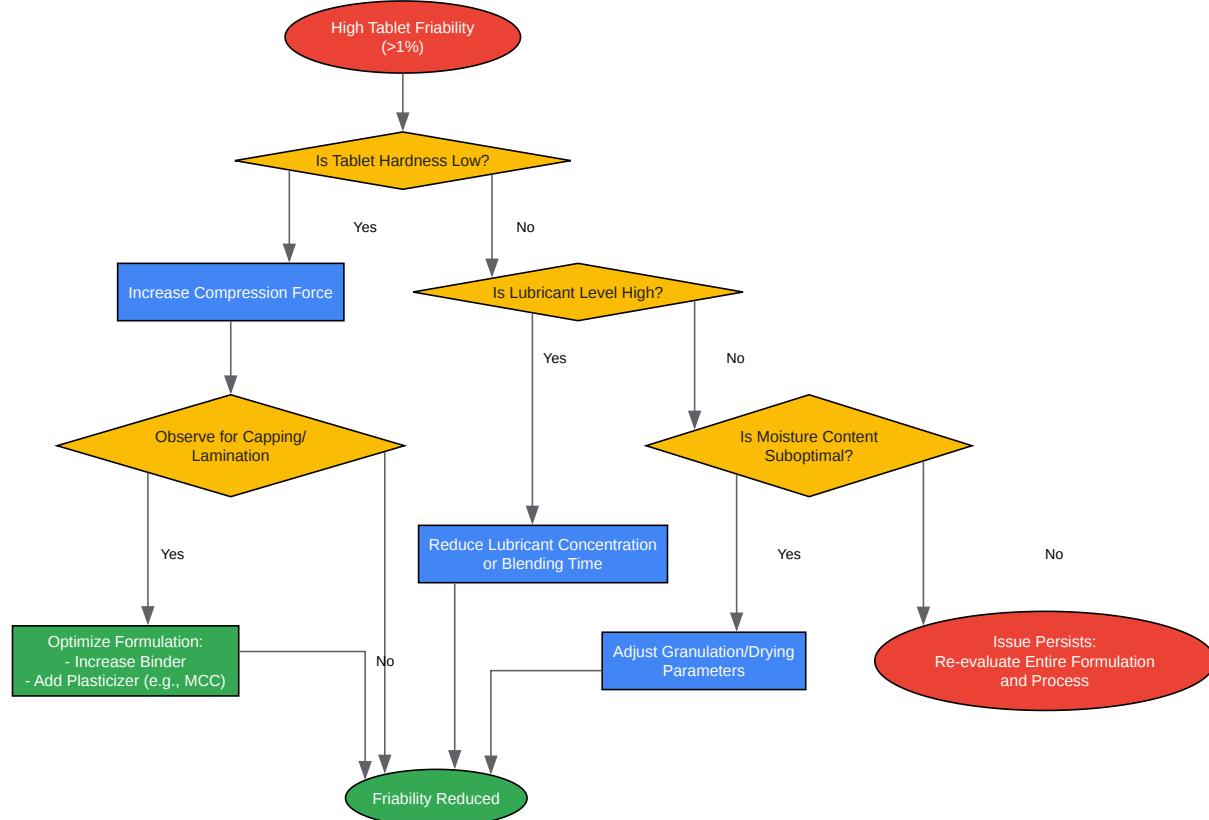
Objective: To determine the particle size distribution of the lactose monohydrate powder or granulation.

Apparatus: A set of standard analytical sieves, a mechanical sieve shaker.

Procedure:

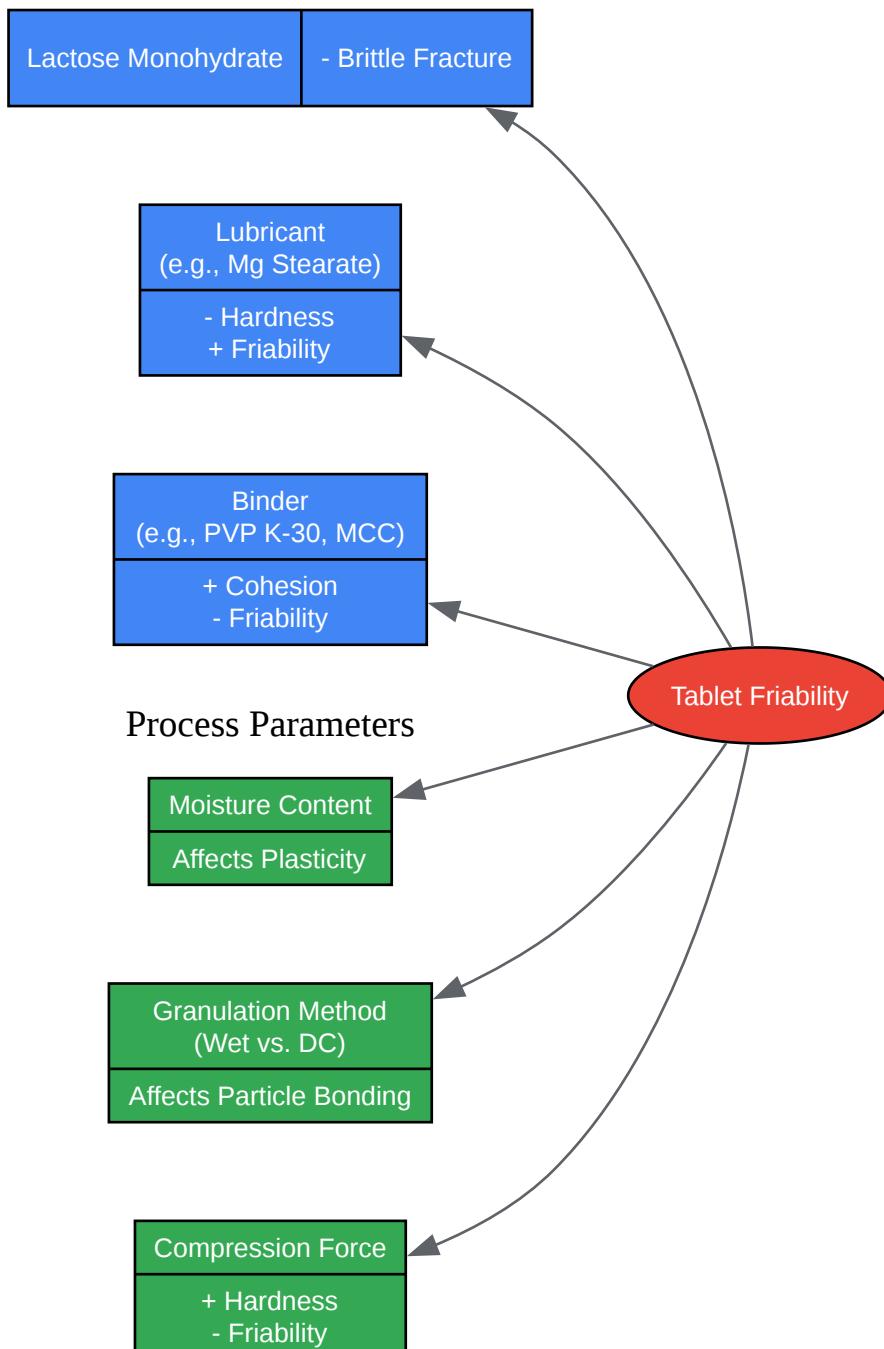
- Nest the sieves in order of decreasing mesh size, with the coarsest sieve at the top and a collection pan at the bottom.
- Accurately weigh a representative sample of the powder or granulation.
- Place the sample on the top sieve and close the lid.
- Place the sieve stack in the mechanical shaker and agitate for a fixed period (e.g., 5-10 minutes).
- After shaking, carefully weigh the amount of powder retained on each sieve and in the collection pan.
- Calculate the weight percentage of the powder retained on each sieve.

## Visualizations

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Caption: A logical workflow for troubleshooting high tablet friability.

## Formulation Factors

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Caption: Key factors influencing tablet friability in lactose formulations.

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- To cite this document: BenchChem. [Technical Support Center: Reducing Tablet Friability in Lactose Monohydrate-Based Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1180014#reducing-tablet-friability-in-lactose-monohydrate-based-formulations>]

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